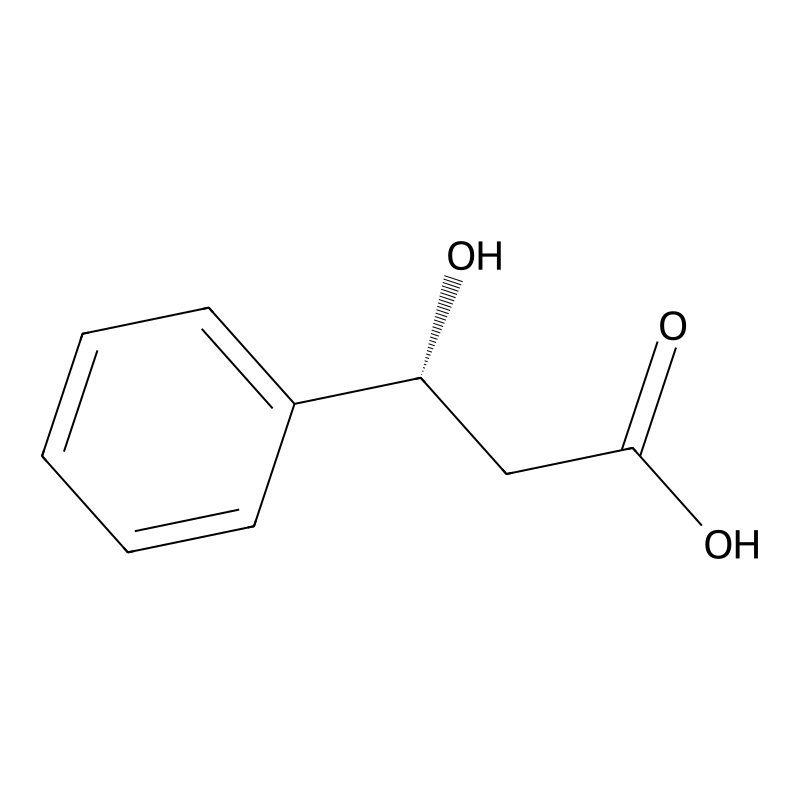

(3R)-3-hydroxy-3-phenylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Chiral Auxiliary:

(3R)-3-hydroxy-3-phenylpropanoic acid is primarily used as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that can temporarily introduce chirality, or handedness, to a reaction intermediate, leading to the formation of a specific enantiomer (mirror image) of the desired product. This is crucial in the development of drugs and other pharmaceuticals, as many biological molecules are themselves chiral and only one enantiomer may have the desired therapeutic effect.

Studies have shown that (3R)-3-hydroxy-3-phenylpropanoic acid can be an effective chiral auxiliary for the diastereoselective reduction of alpha-keto esters, a class of organic compounds commonly used in the synthesis of pharmaceuticals and other biologically active molecules. [Source: A Novel Reusable Solid-Supported Open-Chain Chiral Auxiliary Derived from m-Hydrobenzoin for the Diastereoselective Reduction of α-Keto Esters, ]

Potential Applications in Other Areas:

While its use as a chiral auxiliary is the primary focus of current research, (3R)-3-hydroxy-3-phenylpropanoic acid's properties and structure suggest potential applications in other areas, such as:

- Material science: The molecule's structure could inspire the design of new materials with specific functionalities, such as chiral catalysts or sensors.

- Biomedical research: Further research could explore the potential of (3R)-3-hydroxy-3-phenylpropanoic acid for use in drug development or other biomedical applications, although this is still in the early stages of exploration.

(3R)-3-hydroxy-3-phenylpropanoic acid, also known as 3-hydroxy-3-phenylpropionic acid, is a compound classified under phenylpropanoic acids. Its molecular formula is C₉H₁₀O₃, and it has a molecular weight of approximately 166.17 g/mol. This compound features a benzene ring conjugated to a propanoic acid structure, making it an important member of organic compounds related to aromatic acids. The compound is characterized by its weak basicity and is essentially neutral, with a pKa value indicating its low acidity and basicity properties .

As previously mentioned, (3R)-3-hydroxy-3-phenylpropanoic acid functions as a chiral auxiliary. During a diastereoselective reduction reaction, it interacts with the α-keto ester substrate to form a temporary intermediate. This intermediate directs the reducing agent to attack one face of the molecule preferentially, resulting in the formation of a specific stereoisomer of the product after the auxiliary is removed [].

The chemical behavior of (3R)-3-hydroxy-3-phenylpropanoic acid includes various reactions typical of hydroxy acids. It can undergo:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: In specific conditions, it can lose carbon dioxide.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Additionally, it is known to be a product of metabolic pathways involving more complex phenolic compounds, such as the metabolism of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid in human gut microbiota .

(3R)-3-hydroxy-3-phenylpropanoic acid exhibits various biological activities. It has been studied for its potential role in the modulation of metabolic processes and its effects on human health. Some notable aspects include:

- Antioxidant Properties: It may act as an antioxidant, protecting cells from oxidative stress.

- Metabolic Intermediate: It serves as an intermediate in the metabolism of phenolic compounds, which are linked to various health benefits.

Several methods exist for synthesizing (3R)-3-hydroxy-3-phenylpropanoic acid:

- Asymmetric Synthesis: Utilizing chiral catalysts to produce the desired enantiomer selectively.

- Hydrolysis Reactions: Starting from esters or other derivatives that can be hydrolyzed to yield the hydroxy acid.

- Biocatalytic Processes: Employing enzymes from microbial sources to facilitate the conversion of precursors into the target compound.

These methods highlight the versatility in producing this compound for both research and industrial applications .

(3R)-3-hydroxy-3-phenylpropanoic acid finds applications in various fields:

- Pharmaceuticals: Potential use as a therapeutic agent due to its biological activities.

- Nutraceuticals: Investigated for its health benefits related to antioxidant properties.

- Chemical Intermediates: Utilized in organic synthesis as a building block for more complex molecules.

Its unique properties make it a valuable compound in both research and commercial contexts .

(3R)-3-hydroxy-3-phenylpropanoic acid shares structural similarities with several other compounds within the phenylpropanoic acid family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-4-methylbenzoic acid | Methyl group on benzene ring | Commonly used in pharmaceuticals but lacks hydroxy group |

| 4-Hydroxybenzoic acid | Hydroxyl group at para position | More acidic; used as a preservative |

| (S)-3-Hydroxy-3-phenylpropanoic acid | Enantiomer of (3R)-isomer | Different optical activity; relevant in stereochemistry |

This comparison illustrates that while these compounds share structural elements, (3R)-3-hydroxy-3-phenylpropanoic acid's specific configuration and biological activities set it apart from its relatives .

(3R)-3-Hydroxy-3-phenylpropanoic acid, first identified in the late 20th century, emerged as a metabolite in studies of phenylalanine and cinnamic acid metabolism. Its IUPAC name, (3R)-3-hydroxy-3-phenylpropanoic acid, reflects its stereochemistry and structural features: a three-carbon chain with hydroxyl and phenyl groups at the third carbon. The compound is also known as β-hydroxybenzenepropanoic acid or 3-phenylhydracrylic acid. Its CAS registry number (3480-87-3) distinguishes it from its enantiomer, (3S)-3-hydroxy-3-phenylpropanoic acid (CAS 36567-72-3).

Significance in Organic Chemistry and Biochemistry

This compound belongs to the phenylpropanoic acid class, characterized by a benzene ring conjugated to a propanoic acid backbone. Key roles include:

- Plant metabolism: Intermediate in the β-oxidative pathway converting cinnamic acid to benzoic acid, a precursor for plant secondary metabolites like xanthones.

- Microbial metabolism: Gut microbiota-derived analogs (e.g., 3-phenylpropionic acid) modulate intestinal barrier function via aryl hydrocarbon receptor signaling.

- Chirality: The (R)-enantiomer’s stereospecific interactions influence its biochemical activity, particularly in enzyme-mediated pathways.

Research Evolution and Current State

Early studies focused on its metabolic role in plants, with stable isotope tracing confirming its intermediary position in benzoic acid biosynthesis. Advances in enzymology revealed peroxisomal enzymes (e.g., cinnamoyl-CoA hydratase-dehydrogenase) critical for its production. Recent work explores microbial synthesis and therapeutic potential, such as enhancing intestinal epithelial integrity. Current research leverages omics technologies to map its biosynthetic networks and ecological roles.

Structural and Physicochemical Properties

Molecular Architecture

- Chemical formula: C₉H₁₀O₃.

- Stereochemistry: Chiral center at C3, with (R)-configuration.

- Functional groups: Hydroxyl (-OH), carboxylic acid (-COOH), and phenyl ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 115–118°C | |

| Boiling point | 329°C | |

| Density | 1.262 g/cm³ | |

| pKa (carboxylic acid) | 4.40 | |

| LogP (octanol-water) | 0.75–0.98 |

Spectroscopic Characterization

- NMR: Distinct signals for phenyl protons (δ 7.2–7.4 ppm), hydroxyl (δ 5.2 ppm), and carboxylic acid (δ 12.1 ppm).

- IR: Peaks at 3200 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), and 700 cm⁻¹ (phenyl C-H).

Biosynthesis and Metabolic Pathways

β-Oxidative Pathway in Plants

The compound forms via a peroxisomal CoA-dependent pathway:

- Cinnamate activation: Cinnamic acid → cinnamoyl-CoA (via cinnamate-CoA ligase).

- Hydration/dehydrogenation: Cinnamoyl-CoA → 3-hydroxy-3-phenylpropanoyl-CoA (via bifunctional PhCHD enzyme).

- Thiolytic cleavage: 3-keto-3-phenylpropanoyl-CoA → benzoyl-CoA (via PhKAT1 thiolase).

Table 2: Enzymes in (3R)-3-Hydroxy-3-phenylpropanoic Acid Biosynthesis

| Enzyme | Function | Localization |

|---|---|---|

| Cinnamate-CoA ligase | Activates cinnamic acid to CoA thioester | Peroxisomes |

| PhCHD hydratase-dehydrogenase | Converts cinnamoyl-CoA to 3-keto intermediate | Peroxisomes |

| 3-Ketoacyl-CoA thiolase | Cleaves CoA derivative to benzoyl-CoA | Peroxisomes |

Microbial Metabolism

Gut microbes like Bacteroides fragilis metabolize phenylalanine to 3-phenylpropionic acid, structurally analogous to (3R)-3-hydroxy-3-phenylpropanoic acid. This metabolite strengthens intestinal barriers via aryl hydrocarbon receptor activation.

Applications and Research Frontiers

Biochemical Research

Molecular Formula and Mass

(3R)-3-hydroxy-3-phenylpropanoic acid is characterized by the molecular formula C₉H₁₀O₃, representing a chiral organic compound with distinct stereochemical properties [1] [2]. The compound exhibits a molecular mass of 166.176 daltons, with a monoisotopic mass of 166.062994 daltons [2]. These molecular parameters define the fundamental chemical identity of this phenylpropanoic acid derivative.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | [1] [2] |

| Molecular Weight | 166.176 g/mol | [2] |

| Monoisotopic Mass | 166.062994 g/mol | [2] |

| Chemical Abstracts Service Number | 2768-42-5 | [2] [7] |

The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-hydroxy-3-phenylpropanoic acid, which precisely indicates the stereochemical configuration at the third carbon position [2] [7]. Alternative nomenclature includes (R)-(+)-3-Hydroxy-3-phenylpropionic acid and benzenepropanoic acid, beta-hydroxy-, (betaR)- [2] [17].

Structural Characteristics

The structural framework of (3R)-3-hydroxy-3-phenylpropanoic acid consists of a benzene ring attached to a three-carbon propanoic acid chain, with a hydroxyl group positioned at the third carbon [1] [4]. This arrangement creates a beta-hydroxy acid structure that is fundamental to the compound's chemical behavior and biological activity [4] [28].

The molecule features a phenyl ring directly bonded to a carbon bearing a hydroxyl group, which is subsequently connected to a two-carbon chain terminating in a carboxylic acid functional group [7]. The International Chemical Identifier for this compound is InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1, which encodes the complete structural information including stereochemistry [2] [7].

The compound belongs to the classification of phenylpropanoic acids, which are organic compounds characterized by a benzene ring conjugated to a propanoic acid structure [4] [28]. This structural class represents an important group of aromatic carboxylic acids with diverse biological and synthetic applications.

Stereochemistry and Isomeric Forms

R and S Enantiomers

(3R)-3-hydroxy-3-phenylpropanoic acid exists as one of two possible enantiomers, with the (3R) configuration indicating the absolute stereochemistry at the chiral center located at the third carbon position [2] [16]. The corresponding (3S) enantiomer, designated as (3S)-3-hydroxy-3-phenylpropanoic acid, represents the mirror image form with opposite stereochemical configuration [16].

The (3R) enantiomer has a Chemical Abstracts Service registry number of 2768-42-5, while the (3S) enantiomer is registered under the number 36567-72-3 [2] [16]. These two enantiomers exhibit identical molecular formulas and masses but differ significantly in their three-dimensional spatial arrangements and resulting biological activities [9] [16].

| Enantiomer | CAS Number | Melting Point | Optical Rotation |

|---|---|---|---|

| (3R) form | 2768-42-5 | 118-121°C | +22° (c=4 in Methanol) |

| (3S) form | 36567-72-3 | 117-120°C | Not specified |

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the (R) configuration indicates that the priority sequence of substituents around the chiral carbon proceeds in a clockwise direction when viewed from the position opposite to the lowest priority group [19] [22].

Conformational Analysis

The conformational behavior of (3R)-3-hydroxy-3-phenylpropanoic acid is influenced by the rotation about the carbon-carbon bonds connecting the phenyl ring, the hydroxyl-bearing carbon, and the carboxylic acid group [24]. Crystallographic studies of related phenylpropanoic acid derivatives have revealed that molecules in the crystallographic asymmetric unit can display significantly different conformations due to rotation about the carbon-carbon bond linking the planar aromatic ring and propanoic acid fragments [24].

The presence of the hydroxyl group at the beta position creates intramolecular hydrogen bonding possibilities that can stabilize specific conformational arrangements [24]. These conformational preferences are crucial for understanding the compound's interactions with biological targets and its chemical reactivity patterns.

Computational studies and experimental analyses indicate that the compound can adopt multiple low-energy conformations, with the preferred conformations being determined by the balance between steric interactions, hydrogen bonding, and electronic effects [24]. The rotation barriers and conformational interconversion rates significantly influence the compound's physical properties and biological activity.

Chiroptical Properties

The chiroptical properties of (3R)-3-hydroxy-3-phenylpropanoic acid are manifested through its ability to rotate plane-polarized light, a characteristic feature of chiral molecules [19] [22]. The (3R) enantiomer exhibits dextrorotatory behavior, with a specific rotation of +22° when measured at a concentration of 4% in methanol [17].

The optical activity arises from the asymmetric environment around the chiral carbon center, which causes differential interaction with left and right circularly polarized light components [19] [22]. The magnitude and direction of optical rotation are dependent on several factors including temperature, wavelength of light, solvent, concentration, and path length [19] [22].

Specific rotation measurements are typically conducted using the sodium D-line at 589 nanometers wavelength under standardized conditions [19] [22]. The positive optical rotation value indicates that the (3R) enantiomer rotates plane-polarized light in the clockwise direction when viewed along the direction of light propagation [19] [22].

Three-dimensional Molecular Configuration

The three-dimensional molecular configuration of (3R)-3-hydroxy-3-phenylpropanoic acid is characterized by the tetrahedral geometry around the chiral carbon center at position 3 [1] [2]. The spatial arrangement places the phenyl ring, hydroxyl group, hydrogen atom, and the propanoic acid chain in specific three-dimensional orientations that define the (R) stereochemistry [2] [7].

Crystallographic analysis of related phenylpropanoic acid compounds has provided insights into the preferred three-dimensional arrangements in the solid state [24]. The molecular packing in crystals is stabilized by intermolecular hydrogen bonds, particularly involving the carboxylic acid groups which form cyclic dimeric structures through R₂²(8) synthons [24].

The three-dimensional structure influences the compound's interaction with chiral environments, including biological receptors and catalytic systems [13]. The spatial arrangement of functional groups determines the accessibility of reactive sites and the overall molecular recognition properties that are essential for biological activity and synthetic applications [13].

Advanced computational modeling and nuclear magnetic resonance spectroscopy studies have provided detailed information about the preferred conformations and dynamic behavior of the molecule in solution [24]. These three-dimensional structural characteristics are fundamental to understanding the compound's chemical reactivity and biological properties.

Comparative Analysis with Structurally Related Compounds

(3R)-3-hydroxy-3-phenylpropanoic acid shares structural similarities with several important classes of organic compounds, providing valuable insights through comparative analysis [28] [29]. The most closely related compounds include other phenylpropanoic acid derivatives, phenylacetic acid, and cinnamic acid derivatives [28] [33] [38].

Phenylacetic acid, with the molecular formula C₈H₈O₂, represents a simpler structural analog lacking both the hydroxyl group and the additional methylene unit present in (3R)-3-hydroxy-3-phenylpropanoic acid [33] [34]. This structural difference results in the absence of chirality in phenylacetic acid and different biological activities [33] [34].

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| (3R)-3-hydroxy-3-phenylpropanoic acid | C₉H₁₀O₃ | 166.176 g/mol | Chiral center, hydroxyl group |

| Phenylacetic acid | C₈H₈O₂ | 136.15 g/mol | No chirality, shorter chain |

| Cinnamic acid | C₉H₈O₂ | 148.16 g/mol | Double bond, no hydroxyl group |

| 3-Hydroxyphenylpropionic acid | C₉H₁₀O₃ | 166.17 g/mol | Hydroxyl on benzene ring |

Cinnamic acid derivatives, such as trans-cinnamic acid (C₉H₈O₂), share the phenylpropanoic acid backbone but contain an unsaturated carbon-carbon double bond instead of the saturated chain with hydroxyl substitution [38] [40]. This structural variation significantly alters the chemical reactivity and biological properties compared to the saturated hydroxy derivative [38] [40].

The positional isomer 3-hydroxyphenylpropionic acid differs by having the hydroxyl group attached to the benzene ring rather than the aliphatic chain [28]. This structural modification results in different chemical properties and biological activities while maintaining the same molecular formula [28].

Substituted phenylpropanoic acid derivatives have been extensively studied for their biological activities, particularly as peroxisome proliferator-activated receptor activators [30] [31]. The stereochemistry and substitution patterns play crucial roles in determining the potency and selectivity of these compounds toward different receptor subtypes [30] [31].

XLogP3

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant